RU-505

概要

説明

RU-505は、アミロイドβ線維素原相互作用阻害剤として知られる合成化合物です。 この化合物は、アルツハイマー病モデルにおける血栓症および認知機能の低下を改善する可能性を示しています 。 This compoundは血脳関門を容易に透過し、神経変性疾患における潜在的な治療用途について広く研究されています .

科学的研究の応用

RU-505 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound to study the interactions between amyloid-beta and fibrinogen.

Biology: The compound is employed in biological studies to investigate its effects on cellular processes and interactions.

Medicine: This compound has shown potential as a therapeutic agent for Alzheimer’s disease by reducing cerebral amyloid angiopathy and improving cognitive function in animal models

生化学分析

Biochemical Properties

RU-505 plays a crucial role in biochemical reactions by inhibiting the interaction between amyloid-β (Aβ) and fibrinogen. This interaction is known to alter fibrin clot structure and delay clot degradation, contributing to cerebrovascular abnormalities in Alzheimer’s disease . This compound has a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms . In vitro studies have shown that this compound normalizes fibrin clot formation disrupted by Aβ42 . The compound interacts with Aβ and fibrinogen, preventing the formation of abnormal blood clots and improving blood flow in the brain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Alzheimer’s disease mouse models, treatment with this compound has been shown to reduce inflammation and improve blood flow in the brain . The compound also improves spatial memory and cognitive function in these mice . This compound influences cell signaling pathways by inhibiting the interaction between Aβ and fibrinogen, which in turn reduces the formation of abnormal blood clots and inflammation . This leads to improved neuronal function and reduced cognitive decline in Alzheimer’s disease models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with amyloid-β (Aβ) and fibrinogen. This compound effectively inhibits the interaction between Aβ and fibrinogen, preventing the formation of abnormal fibrin clots that contribute to cerebrovascular abnormalities in Alzheimer’s disease . The compound has an IC50 of 5.00 and 2.72 μM in fluorescence polarization (FP) and AlphaLISA assays, respectively . This compound is highly permeable to the blood-brain barrier, allowing it to exert its effects in the brain . By inhibiting the Aβ-fibrinogen interaction, this compound reduces vascular amyloid deposition and microgliosis, leading to improved cognitive function in Alzheimer’s disease models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. Chronic treatment with this compound (35 mg/kg, subcutaneously, every other day for 3 months) in Alzheimer’s disease mouse models has been shown to decrease Aβ deposition in blood vessels and cortical fibrinogen infiltration . This long-term treatment also reduces microgliosis and improves spatial memory in treated mice compared with vehicle control mice . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in Alzheimer’s disease models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease mouse models, a dosage of 35 mg/kg administered subcutaneously every other day for 3 months has been shown to significantly reduce vascular amyloid deposition and improve cognitive function . Higher dosages of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with amyloid-β (Aβ) and fibrinogen. By inhibiting the Aβ-fibrinogen interaction, this compound normalizes fibrin clot formation and degradation in the presence of Aβ42 . The compound’s effects on metabolic flux or metabolite levels have not been extensively studied, but its role in reducing vascular amyloid deposition and improving cognitive function suggests that it may influence metabolic pathways related to Alzheimer’s disease .

Transport and Distribution

This compound is highly permeable to the blood-brain barrier, allowing it to be effectively transported and distributed within the brain . The compound’s interaction with amyloid-β (Aβ) and fibrinogen facilitates its localization in areas affected by Alzheimer’s disease . This compound’s transport and distribution within cells and tissues have not been extensively studied, but its ability to cross the blood-brain barrier is a key factor in its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied, but its ability to cross the blood-brain barrier and interact with amyloid-β (Aβ) and fibrinogen suggests that it may localize in areas affected by Alzheimer’s disease . The compound’s effects on its activity or function within specific compartments or organelles have not been well characterized, but its role in reducing vascular amyloid deposition and improving cognitive function indicates that it may have important subcellular effects .

準備方法

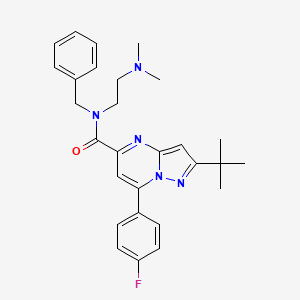

RU-505は、ピラゾロ[1,5-a]ピリミジンコアの形成を含む一連の化学反応によって合成されます。 合成経路には一般的に以下の手順が含まれます。

ピラゾロ[1,5-a]ピリミジンコアの形成: 適切な出発物質を制御された条件下で反応させることにより達成されます。

官能基化: 次に、コア構造は、所望の化学的特性を得るために様々な置換基で官能基化されます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、this compoundを純粋な形態で得ます.

This compoundの工業生産方法は広く文書化されていませんが、この化合物は一般的に科学的研究のために研究室で生産されます .

化学反応の分析

RU-505は、以下を含むいくつかの種類の化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: この化合物は、還元反応を受けて還元形を生じさせることもできます。

これらの反応に使用される一般的な試薬および条件には、酸化剤、還元剤、および様々な触媒が含まれます。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究アプリケーションを持っています。

化学: this compoundは、アミロイドβと線維素原の相互作用を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞プロセスと相互作用に対するその影響を調査するために生物学的研究で使用されています。

医学: This compoundは、動物モデルにおいて脳アミロイド血管症を軽減し、認知機能を改善することによって、アルツハイマー病の治療薬としての可能性を示しています

産業: 産業用途は限定されていますが、this compoundは、神経変性疾患のための新しい治療戦略を探求するために研究開発で使用されています.

作用機序

RU-505は、アミロイドβと線維素原の相互作用を阻害することによりその効果を発揮します。 この阻害は、アルツハイマー病に関連する脳内の異常な血栓の形成を防ぎます。 This compoundはアミロイドβに結合し、線維素原との相互作用を防ぎ、それによって脳アミロイド血管症を軽減し、血流を改善します 。 この化合物は、脳内の炎症とミクログリアの活性化も軽減し、神経保護効果に貢献しています .

類似化合物との比較

RU-505は、アミロイドβと線維素原の相互作用を特異的に阻害する能力においてユニークです。 類似の化合物には、他のアミロイドβ阻害剤と線維素原相互作用阻害剤が含まれます。 This compoundは、血脳関門への高い透過性と脳アミロイド血管症を軽減する有効性により際立っています .

類似化合物

アミロイドβ阻害剤: アミロイドβペプチドの凝集を阻害する化合物。

線維素原相互作用阻害剤: 線維素原と他のタンパク質の相互作用を防ぐ化合物

This compoundのユニークな作用機序とアルツハイマー病モデルにおける認知機能を改善する能力により、さらなる研究開発のための有望な候補となっています .

特性

IUPAC Name |

N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHHCFJJZWFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

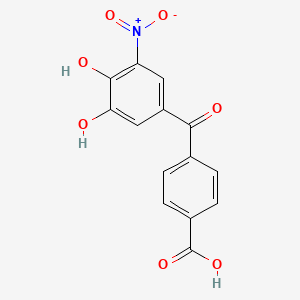

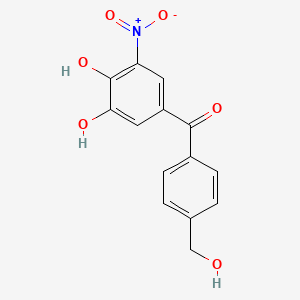

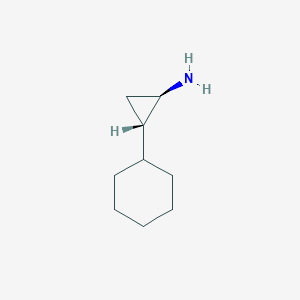

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)

![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)